molecular formula C9H8N2O2 B1397891 Methyl pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-07-3

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1397891
CAS No.: 1101120-07-3
M. Wt: 176.17 g/mol
InChI Key: ABTMMGGHSGNLNY-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. As a ester-functionalized heterocycle, it serves as a versatile synthetic intermediate for the preparation of more complex molecules, particularly through amidation or hydrolysis reactions to generate novel carboxamide or carboxylic acid derivatives . The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in the design of biologically active compounds. Research on closely related analogues has demonstrated that molecules based on this core can exhibit potent and selective inhibitory activity against various therapeutic targets . For instance, certain pyrazolo[1,5-a]pyridine carboxamide derivatives have been investigated as kinase inhibitors for potential oncology applications, while others have shown exceptional in vitro potency against drug-resistant strains of Mycobacterium tuberculosis , highlighting the scaffold's potential in infectious disease research . The structural motif is recognized for its ability to contribute to favorable drug-like properties and its compatibility with structure-activity relationship (SAR) studies, enabling researchers to optimize potency and selectivity. This product is intended for research purposes as a key intermediate in synthetic organic chemistry and pharmaceutical development. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMMGGHSGNLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]pyridine-5-carboxylate typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Reduced analogs: Compounds with reduced functional groups.

    Substituted derivatives: Molecules with new substituents on the pyrazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate has been studied for its potential as a lead compound in the development of anticancer drugs. Its inhibitory effects on various kinases, including AXL and c-MET, make it a candidate for targeting signaling pathways involved in cancer progression and metastasis .

Case Studies:

  • Kinase Inhibition : Research indicates that the compound exhibits significant inhibitory activity against kinases, with IC50 values in the low micromolar range . This suggests its potential utility in developing targeted cancer therapies.

Biochemical Research

The compound plays a crucial role in biochemical reactions by interacting with enzymes such as histone lysine demethylase KDM5A and ubiquitin C-terminal hydrolase-L1 (UCH-L1). These interactions can influence cellular processes such as apoptosis and gene expression .

Key Findings:

  • Apoptosis Induction : In cancer cell lines, this compound has been shown to modulate the expression of pro-apoptotic and anti-apoptotic genes, leading to increased apoptosis .

Material Science

The compound is also being explored for its photophysical properties, which can be tuned for optical applications. This includes its use as a fluorophore in various material science applications .

Applications:

  • Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its unique structural features .

Synthesis of Heterocycles

As a precursor for synthesizing various heterocyclic compounds, this compound is integral in developing new materials with diverse functionalities. Its synthesis typically involves condensation reactions with aminopyrazoles under acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Pyridine vs. Pyrimidine

Pyrazolo[1,5-a]pyrimidines replace the pyridine ring with a pyrimidine ring. For example, 5-methylpyrazolo[1,5-a]pyrimidines exhibit anticancer and antibacterial activities through kinase inhibition or cathepsin binding . The pyrimidine core enhances π-π stacking interactions in biological targets, whereas the pyridine core in methyl pyrazolo[1,5-a]pyridine-5-carboxylate may favor interactions with viral proteins like La .

Substituent Modifications

Ester Group Position
  • Ethyl pyrazolo[1,5-a]pyridine-5-carboxylate derivatives : Ethyl esters (e.g., Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate) show increased lipophilicity and molecular weight (e.g., 418.49 g/mol for ethyl derivatives vs. 176.17 g/mol for methyl), which may reduce solubility .
Functional Group Additions
  • Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (CAS 1101120-09-5): The formyl group at position 3 enables further derivatization, such as Schiff base formation, but introduces synthetic complexity .
  • Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate: Incorporation of isoxazole and phenyl groups enhances steric bulk and may improve antitumor activity, though at the cost of higher molecular weight (418.49 g/mol) .

Biological Activity

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound features a fused ring system combining pyrazole and pyridine structures. Its unique chemical properties allow it to interact with various biological targets, making it a valuable scaffold for drug development.

Target Interactions

This compound has been shown to interact with several key enzymes and proteins:

  • Histone Lysine Demethylase KDM5A : This enzyme plays a crucial role in epigenetic regulation. The compound's interaction can influence gene expression patterns relevant to cancer progression.
  • Ubiquitin C-terminal Hydrolase-L1 (UCH-L1) : Inhibiting this enzyme may affect protein degradation pathways, highlighting its potential in treating neurodegenerative diseases.

Biochemical Pathways

Related compounds in the pyrazolo family have demonstrated antimetabolite properties in purine biochemical reactions. This compound may similarly interfere with these pathways, leading to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expression.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and related compounds:

  • Antitumor Activity : Related compounds exhibited significant inhibitory activity with IC50 values ranging from 0.057 to 0.119 μM against various cancer cell lines, outperforming control drugs like sorafenib.
  • Anti-Tubercular Properties : Research on pyrazolo[1,5-a]pyridine derivatives indicated promising results against Mycobacterium tuberculosis (Mtb). For instance, a hybrid compound derived from this scaffold showed MIC values as low as 0.006 μg/mL against susceptible strains and maintained low cytotoxicity in vitro .

Case Studies

  • Cancer Cell Line Study :
    • A study demonstrated that this compound induced apoptosis in breast cancer cell lines through modulation of the Bcl-2 family proteins. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic ones, leading to enhanced cell death rates.
  • In Vivo Efficacy Against Tuberculosis :
    • In a mouse model infected with an autoluminescent strain of Mtb, a derivative of methyl pyrazolo[1,5-a]pyridine showed a dose-dependent reduction in mycobacterial burden. The results indicated significant bactericidal activity with no observed toxicity during treatment periods .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 values: 0.057 - 0.119 μM
Anti-TubercularMIC values: as low as 0.006 μg/mL
Apoptosis InductionModulation of Bcl-2 family proteins
Interaction with EnzymesKDM5A and UCH-L1 inhibition

Q & A

Q. What are the standard synthetic protocols for preparing methyl pyrazolo[1,5-a]pyridine-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a method involves reacting α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine core. Key steps include refluxing precursors in solvents like THF or ethanol, followed by purification via column chromatography (e.g., using hexane-ethyl acetate-dichloromethane mixtures) . Structural confirmation is achieved through NMR, mass spectrometry, and X-ray crystallography .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography reveals planar pyrazole and pyridine rings fused with dihedral angles between substituents. For instance, derivatives exhibit dihedral angles of 38.13° between the pyrazolo[1,5-a]pyridine system and isoxazole rings, with intermolecular hydrogen bonds (e.g., C–H⋯N) stabilizing crystal packing . Computational methods like density functional theory (DFT) can complement experimental data to predict electronic properties .

Q. What analytical techniques are critical for purity assessment of this compound?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress. Nuclear magnetic resonance (¹H and ¹³C NMR) confirms regiochemistry, while elemental analysis or high-resolution mass spectrometry (HRMS) validates molecular composition .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyridine scaffold?

Regioselective substitution is influenced by electronic and steric factors. For example, bromination at the 3-position (e.g., methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate) is achieved using N-bromosuccinimide (NBS) under controlled conditions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) further diversifies the scaffold . Computational modeling of frontier molecular orbitals aids in predicting reactive sites .

Q. What strategies optimize the compound’s bioactivity in drug discovery contexts?

Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 3 and 6. Introducing carboxamide groups enhances binding to targets like cathepsins or kinases. For instance, N-butylcarboxamide derivatives inhibit cathepsin K (IC₅₀ ~25 µM), while picolyl groups improve selectivity . Docking studies and molecular dynamics simulations guide rational design .

Q. How are structural contradictions resolved in crystallographic data for derivatives?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., between theoretical and experimental data) are addressed via refinement using software like SHELX. Rigid-body restraints and riding models for hydrogen atoms improve accuracy . Comparative analysis with related structures (e.g., pyrazolo[1,5-a]pyrimidines) identifies conserved motifs .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Accelerated stability studies (40°C/75% RH) over 4–6 weeks monitor degradation via HPLC. pH-dependent stability is tested in buffers (pH 1–13), with LC-MS identifying degradation products (e.g., ester hydrolysis to carboxylic acids) . Thermodynamic parameters (ΔH, ΔS) are derived from Arrhenius plots .

Methodological Considerations

Q. How are reaction yields improved in large-scale syntheses?

Solvent optimization (e.g., switching from ethanol to DMF) enhances solubility of intermediates. Catalytic systems like p-toluenesulfonic acid (PTSA) or microwave irradiation reduce reaction times from hours to minutes . Flow chemistry setups minimize byproduct formation .

Q. What precautions are necessary when handling hazardous intermediates?

this compound derivatives with bromine or chlorine substituents require glove-box manipulation due to toxicity. Waste containing heavy metals (e.g., from cross-coupling reactions) must be treated with chelating agents before disposal .

Q. How is computational chemistry integrated into experimental workflows?

Molecular docking (AutoDock Vina) predicts binding modes to biological targets, while DFT (Gaussian 09) calculates electrostatic potential maps for reactivity assessment. Machine learning models trained on existing SAR data prioritize novel derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.